molecular formula C8H7NO3 B1330235 1,3-Benzodioxole-5-carboxamide CAS No. 4847-94-3

1,3-Benzodioxole-5-carboxamide

Cat. No. B1330235
CAS RN: 4847-94-3
M. Wt: 165.15 g/mol
InChI Key: HUSYTLMIRXITQS-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-5-carboxamide is a chemical compound that can be inferred as a derivative of benzodioxole with a carboxamide group at the fifth position. While the provided papers do not directly discuss 1,3-Benzodioxole-5-carboxamide, they do provide insights into related compounds and their properties, which can be used to infer potential characteristics and applications of 1,3-Benzodioxole-5-carboxamide.

Synthesis Analysis

The synthesis of related benzamide compounds often involves the use of carboxylic acids or esters as starting materials. For example, benzene-1,3,5-tricarboxamide derivatives are synthesized and have found applications in various scientific disciplines due to their simple structure and self-assembly behavior . Similarly, benzoxazole carboxamides are synthesized as functional 5-HT3 receptor antagonists, indicating the potential for 1,3-Benzodioxole-5-carboxamide to be synthesized for biological applications . The synthesis of 1-arylindazole-3-carboxamides using a Buchwald–Hartwig intramolecular cyclization suggests a method that could potentially be adapted for the synthesis of 1,3-Benzodioxole-5-carboxamide .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by the presence of hydrogen bonding and the ability to form stable conformations. For instance, the crystal structure of a pyrazole derivative with a benzodioxole moiety shows a twisted conformation between the pyrazole and thiophene rings, stabilized by intermolecular hydrogen bonds . This suggests that 1,3-Benzodioxole-5-carboxamide may also exhibit specific conformational properties and hydrogen bonding patterns.

Chemical Reactions Analysis

Benzamide derivatives participate in various chemical reactions, which can be used to modify their structure and properties. The reaction of benzoyl isothiocyanate with malononitrile followed by alkylation and reaction with hydrazine leads to the formation of benzamide-based 5-aminopyrazoles . This indicates that 1,3-Benzodioxole-5-carboxamide could potentially undergo similar reactions to yield novel compounds with biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by minor changes in their structure. For example, benzene-1,3,5-tricarboxamide compounds with different side arm functionalities exhibit varied self-assembly behavior, morphological, and thermal properties . The presence of a benzodioxole moiety in the structure of 1,3-Benzodioxole-5-carboxamide may confer unique properties such as solubility, melting point, and potential for self-assembly, which could be exploited in material science or pharmaceutical applications.

Scientific Research Applications

Scientific Research Applications of 1,3-Benzodioxole-5-carboxamide

  • Anticancer and Antibacterial Applications

    • A study focused on the synthesis of 2-phenyl 1,3-benzodioxole derivatives, including 1,3-benzodioxole-5-carboxamide, demonstrated potential anticancer, antibacterial, and DNA binding capabilities. One derivative showed greater anticancer and antibacterial potency than standard reference compounds (Gupta et al., 2016).
    • Another study synthesized benzodioxole compounds and found that carboxamide-containing compounds exhibited anticancer activity, particularly against the Hep3B cancer cell line (Hawash et al., 2020).
  • Fluorescence Response and Chemical Reactions

    • Research on bi-functional methyl 5-nitro-l,3-benzodioxole-4-carboxylates, related to 1,3-benzodioxole-5-carboxamide, revealed that these compounds were non-fluorescent but produced fluorescent products in certain chemical reactions (Nishida et al., 2005).
  • Synthesis and Structural Studies

    • A study on the synthesis and antibacterial evaluation of arylsulfonohydrazide derivatives of 1,3-benzodioxol-5-carbohydrazide demonstrated moderate antibacterial activity against various bacterial strains (Siddiqa et al., 2014).
    • Another study synthesized a series of N-(ferrocenylmethyl)benzene-carboxamide derivatives, closely related to 1,3-benzodioxole-5-carboxamide, and assessed their cytotoxic effects on cancer cell lines (Kelly et al., 2007).
  • Photocatalytic Applications

    • Research on naphthodioxinone-1,3-benzodioxole derivatives highlighted their use as photochemically masked one-component Type II photoinitiators for free radical polymerization, indicating potential applications in material science (Kumbaraci et al., 2012).
  • Synthesis Methods

    • A study on the synthesis of 1,3-Benzodioxole, a precursor to the carboxamide derivative, outlined an efficient process for its preparation, which is essential for further applications in medicinal chemistry (Yu, 2006).

Safety And Hazards

Safety data sheets suggest that 1,3-Benzodioxole-5-carboxamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of contact, immediate medical attention is required .

properties

IUPAC Name

1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSYTLMIRXITQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282252
Record name 1,3-benzodioxole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzodioxole-5-carboxamide

CAS RN

4847-94-3
Record name 1,3-Benzodioxole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4847-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzodioxole-5-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004847943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperonylamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25197
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-benzodioxole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzodioxole-5-carboxamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRY8JE7TWG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
S Collin, B Norberg, G Evrard, F Durant - … Section C: Crystal …, 1987 - scripts.iucr.org
(IUCr) Molecular structure analysis of benzamide neuroleptics and analogs. XI. exo-2,3-Dihydro-N-(8-benzyl-8-azabicyclo[3.2.1]oct-3-yl)-1,3-benzodioxole-5-carboxamide and exo-2,3-…
Number of citations: 6 scripts.iucr.org
EA Golubeva, MI Lavrov, PN Veremeeva… - Mendeleev …, 2023 - Elsevier
An optimized synthesis of N-{5-[(1,11-dimethyl-4,8,12-trioxo-3,6,9-triazatricyclo[7.3.1.1 ]tetradec-6-yl)methyl]-indan-2-yl}-1,3-benzodioxole-5-carboxamide has been carried out from …
Number of citations: 2 www.sciencedirect.com
M Hawash, D Al-Smadi, A Kumar, B Olech… - Biomolecules, 2023 - mdpi.com
In this study, we synthesized benzodioxol carboxamide derivatives and investigated their antidiabetic potential. The synthesized compounds (Ia-Ic and IIa-IId) underwent …
Number of citations: 8 www.mdpi.com
CH Low, H Mohamad, SFZ Mustafa, KS Mohd… - Arabian Journal of …, 2022 - Elsevier
Due to their role in cell growth and survival, HDAC (II), JAK 2 and EGFR receptors are important targets in many chemotherapies that aim to produce their biological response in …
Number of citations: 0 www.sciencedirect.com
DB Grotjahn, KPC Vollhardt - Synthesis, 1993 - thieme-connect.com
In the presence of CpCo (CO) 2, bis (trimethylsilyl) acetylene reacts with the alkyne and alkene functions of 1-(6-ethynyl-1, 3-benzodioxol-5-ylcarbonyl) azacyclopent-2-ene (5c) to …
Number of citations: 53 www.thieme-connect.com
JH Dam, R Madsen - 2009 - Wiley Online Library
A synthesis of the antitumour agent pancratistatin is described from piperonal and D‐xylose. Piperonal is converted into cinnamyl bromide 11 while methyl 5‐iodoribofuranoside 12 is …
A Ouerghui, M Dardouri, H Elamari… - American Journal of …, 2019 - researchgate.net
In order to remove metals (Zn & Mg) located in wastewater, a new series of clickable polystyrene Merrifield grafted with azide and alkynes were synthesized and implicated in this …
Number of citations: 1 www.researchgate.net
S Danishefsky, JY Lee - Journal of the American Chemical …, 1989 - ACS Publications
The total synthesis of the antitumor title compound has been accomplished. Among the key steps was an iodolactonization of a cyclohexadiene bearing a neighboring carboxamide …
Number of citations: 229 pubs.acs.org
NJ Tatum, JW Liebeschuetz, JC Cole, R Frita… - Organic & …, 2017 - pubs.rsc.org
The transcriptional repressor EthR from Mycobacterium tuberculosis, a member of the TetR family of prokaryotic homo-dimeric transcription factors, controls the expression of the …
Number of citations: 29 pubs.rsc.org
T Hudlicky, X Tian, K Königsberger… - Journal of the …, 1996 - ACS Publications
Whole-cell biooxidation of bromobenzene with Pseudomonas putida 39D or the recombinant Escherichia coli JM109 (pDTG601) yields (1S,2S)-3-bromocyclohexa-3,5-diene-1,2-diol (…
Number of citations: 222 pubs.acs.org

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